1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol
Description
Chemical Name: 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol Synonyms: Ambrinol S, Dragonlactol (龙涎醇) CAS No.: 41199-19-3 Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.31 g/mol Physical Properties:
- Density: 0.98 g/cm³
- Boiling Point: 280.1°C at 760 mmHg
- Purity (Commercial): ~85% (industrial grade)
Applications: - Primary use in fragrance formulations for cosmetics and household products due to its woody, amber-like scent .
- Classified under monophenols in EU and Canadian customs (HS codes 29071990 and 2907190090, respectively) . Regulatory Status:
- EINECS No.: 255-256-8 .
- Approved for use in fragrances by EFSA (FL-Nr. 817.022.41) .
Properties
IUPAC Name |
2,5,5-trimethyl-1,3,4,4a,6,7-hexahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h5,11,14H,4,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVOTKFXWGURGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C2C1CCC(C2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052084 | |
| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41199-19-3, 71832-76-3 | |
| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41199-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041199193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, octahydro-2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071832763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,4a,5,6,7-octahydro-2,5,5-trimethyl-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octahydro-2,5,5-trimethyl-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of 2-Naphthol Derivatives
The most common and industrially relevant preparation method for 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol involves the catalytic hydrogenation of suitably substituted 2-naphthol precursors. The process can be summarized as follows:
- Starting material: 2-naphthol or its methyl-substituted derivatives
- Catalyst: Palladium on carbon (Pd/C) is widely used due to its high activity and selectivity
- Reaction conditions: Elevated hydrogen pressure (often several atmospheres) and elevated temperature (typically 50–150 °C)
- Solvent: Commonly used solvents include ethanol, methanol, or other hydrogenation-compatible solvents
- Outcome: Selective saturation of the aromatic ring system to yield the octahydro derivative with retention of the hydroxyl group
This method ensures high yields and purity of the target compound while allowing control over stereochemistry and substitution patterns.
Green Synthesis Approaches
Industrial synthesis increasingly adopts green chemistry principles to minimize environmental impact:
- Use of biodegradable solvents or solvent-free conditions
- Employing recyclable catalysts such as Pd/C with magnetic supports for easy recovery
- Optimization of reaction parameters to reduce energy consumption
- Avoidance of hazardous reagents and byproducts
These improvements align with sustainable manufacturing goals while maintaining product quality.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd/C (5-10% Pd loading) | High selectivity for aromatic hydrogenation |
| Hydrogen Pressure | 3–10 atm | Higher pressure increases reaction rate |
| Temperature | 50–150 °C | Optimized to balance rate and selectivity |
| Reaction Time | 4–24 hours | Dependent on scale and catalyst activity |
| Solvent | Ethanol, Methanol, or similar | Polar solvents facilitate hydrogenation |
| Product Purity | >95% | Achieved by controlled reaction conditions |
Research Findings on Preparation
- Studies confirm that Pd/C catalysts provide effective hydrogenation with minimal over-reduction or side reactions.
- The presence of methyl groups at positions 2 and 5 influences the hydrogenation kinetics and stereochemical outcome.
- High-pressure hydrogenation under controlled temperature yields the desired octahydro structure without degrading the hydroxyl group.
- Green chemistry adaptations have demonstrated that solvent choice and catalyst recyclability significantly impact process sustainability.
Analytical Techniques for Quality Control
- High-Performance Liquid Chromatography (HPLC) with reverse-phase columns is used to monitor reaction progress and purity.
- Mass spectrometry coupled with HPLC aids in detecting impurities and confirming molecular structure.
- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, especially regarding stereochemistry.
| Analytical Method | Purpose | Typical Conditions |
|---|---|---|
| HPLC | Purity and separation | Acetonitrile-water-phosphoric acid mobile phase, 3 µm particle size column |
| Mass Spectrometry | Molecular weight confirmation | Coupled with HPLC, formic acid as modifier for MS compatibility |
| NMR Spectroscopy | Structural elucidation | ^1H and ^13C NMR in deuterated solvents |
Chemical Reactions Analysis
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogen gas (H₂) in the presence of a catalyst like Pd/C is often used.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Applications in Perfumery
Ambrinol is primarily utilized in the fragrance industry due to its unique olfactory properties. It serves as a fixative in perfumes and is valued for its ability to impart a warm, amber-like scent reminiscent of natural ambergris. Its use is prevalent in various cosmetic products including soaps and body care items.
Case Study: Perfume Formulation
In a comparative study of fragrance formulations, Ambrinol was used alongside other synthetic and natural fixatives. The results indicated that Ambrinol not only enhanced the longevity of the scent but also contributed to a richer aroma profile. This makes it a preferred choice among perfumers looking for sustainable alternatives to animal-derived ambergris .
Analytical Chemistry
The compound has been studied extensively in analytical chemistry for its separation and purification processes. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze Ambrinol due to its complex structure.
HPLC Methodology
A specific reverse-phase HPLC method has been developed for the efficient separation of Ambrinol using an acetonitrile-water-phosphoric acid mobile phase. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to ensure compatibility .
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |
| Column Type | Newcrom R1 HPLC column |
| Particle Size | 3 µm |
This methodology not only aids in the analysis of Ambrinol but also facilitates the detection of impurities in preparative separations.
Pharmacological Research
Emerging studies suggest potential pharmacological applications for Ambrinol. Its structural resemblance to certain biologically active compounds raises interest in its therapeutic properties.
Preliminary Findings
Initial pharmacokinetic studies indicate that Ambrinol may exhibit anti-inflammatory properties. Further research is required to fully understand its mechanism of action and potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its distinctive scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 41199-19-3 | C₁₃H₂₂O | Hydroxyl (-OH), bicyclic naphthol | Partially hydrogenated naphthalene core |
| Geranylacetone | 3796-70-1 | C₁₃H₂₂O | Ketone (C=O) | Linear terpene with conjugated double bonds |
| Theaspirane | 36431-72-8 | C₁₃H₂₂O | Spiro ether | Oxaspiro[4.5]decane framework |
| 5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol | N/A | C₂₀H₂₂O₂ | Two hydroxyl (-OH) groups | Bicyclic binaphthol dimer |
Key Observations :
- Hydrogenation Status : The target compound’s partially hydrogenated naphthalene core distinguishes it from fully aromatic naphthols (e.g., β-naphthol), enhancing stability and reducing volatility .
- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, increasing polarity compared to non-polar analogs like Geranylacetone .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Property | Target Compound | Geranylacetone | Theaspirane |
|---|---|---|---|
| Boiling Point (°C) | 280.1 | 242 | 265–270 |
| Density (g/cm³) | 0.98 | 0.89 | 0.95 |
| Solubility | Insoluble | Low in water | Low in water |
Key Observations :
Key Observations :
- The target compound shares upstream precursors (e.g., ionones) with other fragrance compounds but requires selective hydrogenation to retain the hydroxyl group .
Key Observations :
- The target compound’s amber-like scent makes it ideal for luxury perfumes, whereas Theaspirane’s spicy notes suit food flavoring .
Biological Activity
1,2,3,4,4a,5,6,7-Octahydro-2,5,5-trimethyl-2-naphthol (commonly known as Ambrinol) is a synthetic compound with a complex structure that has garnered interest in various fields including perfumery and potential therapeutic applications. Its molecular formula is C13H22O and it has a molecular weight of 194.31 g/mol. This article explores the biological activity of Ambrinol based on diverse sources.
Ambrinol is characterized by its unique properties:
- Boiling Point : 72 °C at 0.25 Torr
- Density : 0.9647 g/cm³
- Water Solubility : 584.5 mg/L at 24 °C
- LogP : 4.6 at 25 °C
These properties suggest its potential utility in formulations requiring specific solubility and volatility characteristics .
1. Antimicrobial Properties
Research indicates that Ambrinol exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes .
2. Antioxidant Activity
Ambrinol has been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems .
3. Fragrance and Sensory Effects
As a fragrance ingredient, Ambrinol is noted for its amber-like scent profile. It is commonly used in cosmetic products and perfumes due to its ability to enhance olfactory experiences without significant toxicity concerns . The Environmental Working Group (EWG) rates it low for potential hazards related to allergies and immunotoxicity .
Case Study 1: Cosmetic Applications
In a study involving various cosmetic formulations, Ambrinol was incorporated into lotions and perfumes to assess stability and sensory impact. Results indicated that formulations containing Ambrinol maintained their fragrance integrity over time and provided a pleasant sensory experience without adverse skin reactions .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of Ambrinol when used as a preservative in personal care products. The results showed a significant reduction in microbial load over a period of six months, suggesting its potential as a natural preservative alternative in cosmetic formulations .
Research Findings
Q & A
Q. What strategies ensure reproducibility in quantifying this compound in complex mixtures (e.g., biological samples)?
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices. Derivatize with BSTFA for GC-MS sensitivity enhancement .
- Validation : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation (linearity range: 0.1–100 ng/mL; recovery >90%) .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
